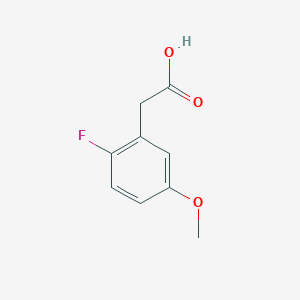

2-(2-Fluoro-5-methoxyphenyl)acetic acid

Overview

Description

2-(2-Fluoro-5-methoxyphenyl)acetic acid (2-FMA) is a synthetic compound with a broad range of applications in the scientific research community. It is a non-steroidal compound with a wide range of biochemical and physiological effects, which makes it an attractive option for a variety of lab experiments.

Scientific Research Applications

Chemical Synthesis

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9FO3 . It is used as a reactant in various chemical synthesis processes. For instance, it can be used in the Friedel-Crafts alkylation of hydronaphthalenes .

Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.

Synthesis of Diarylanthracenes

“2-(2-Fluoro-5-methoxyphenyl)acetic acid” can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches in various applications.

Synthesis of Furoquinolinacetic Acids

The compound can be used in the synthesis of a wide range of similar furoquinolinacetic acids . These acids have various applications in medicinal chemistry.

Crystallography

The compound can be used in crystallography studies . Understanding the crystal structure of a compound is crucial for its application in various fields such as drug design and materials science.

Safety and Handling

The compound has a hazard classification of Acute Tox. 4 Oral . Therefore, it’s important to handle it with care in research applications. It’s recommended to use personal protective equipment and follow safety precautions when handling this compound .

properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-5-methoxyphenyl)acetic acid | |

CAS RN |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)

![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)